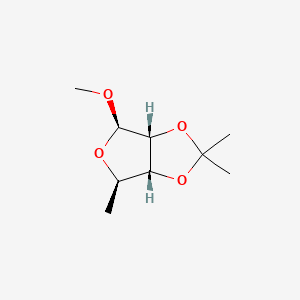![molecular formula C18H20ClNOS B1583700 2-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol CAS No. 4295-65-2](/img/structure/B1583700.png)
2-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol
Overview
Description
“2-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol” is a chemical compound with the molecular formula C18H20ClNOS and a molecular mass of 333.88 . It is used as an intermediate in the synthesis of other compounds .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with the nitrosation of o-aminobenzoic acid using sodium nitrite and hydrochloric acid. This is followed by condensation with p-chlorophenol to form 4-chlorodibenzothiophene-2’-carboxylic acid. This compound is then cyclized under the action of concentrated sulfuric acid to form 2-chlorothioxanthone. Finally, the Grignard reagent of [3-(dimethylamino)-1-chloropropane] is added to produce the final product .Molecular Structure Analysis
The molecular structure of this compound includes a thioxanthen-9-ol core, which is substituted at the 2 position with a chlorine atom and at the 9 position with a [3-(dimethylamino)propyl] group .Scientific Research Applications
Molecular Structure and Spectral Analysis
Theoretical investigations into the molecular structure, vibrational spectral analysis, HOMO-LUMO, and NBO analysis of a closely related compound, 9-[3-(Dimethylamino)propyl]-2-trifluoro-methyl-9H-thioxanthen-9-ol, have provided detailed insights into its geometry, intra molecular interactions, and electronic properties. The studies emphasized the compound's structural features, including intra molecular OH⋯N hydrogen bonding and its conformational dynamics, highlighting the importance of such analyses in understanding the fundamental properties of complex molecules (Mary et al., 2014).
Photoinitiators for Polymerization
Developing thioxanthone-based visible photoinitiators for radical polymerization has been a significant area of research, with studies focusing on synthesizing and characterizing new amino-thioxanthone photoinitiators. These photoinitiators exhibit high molar extinction coefficients and broad absorption ranges in the visible region, demonstrating potential for initiating polymerization under visible light exposure. Such research underscores the application of thioxanthone derivatives in materials science, particularly in developing efficient photopolymerization processes (Wu et al., 2014).
Nonlinear Optical Properties
The nonlinear optical properties of novel chalcone derivative compounds, including a 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one, have been explored using the z-scan technique. This research highlights the potential applications of these compounds in optical device technologies, such as optical limiters, by demonstrating their ability to switch from saturable absorption to reverse saturable absorption with varying excitation intensities (Rahulan et al., 2014).
Interplay of Redox States in Organic Electronics
The synthesis and analysis of derivatives of 9-[2-(1,3-dithiol-2-ylidene)ethylidene]thioxanthene reveal the complex interplay of electronic and structural properties in these molecules. Research in this area focuses on understanding the redox behavior and conformational changes in sterically crowded, cross-conjugated systems, which is crucial for the development of novel materials for organic electronics (Amriou et al., 2006).
properties
IUPAC Name |
2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS/c1-20(2)11-5-10-18(21)14-6-3-4-7-16(14)22-17-9-8-13(19)12-15(17)18/h3-4,6-9,12,21H,5,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJINNJOMTOJZBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863359 | |
| Record name | 2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol | |
CAS RN |
4295-65-2 | |
| Record name | 2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4295-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-9-(3-(dimethylamino)propyl)thioxanthen-9-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004295652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.094 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Chloro-3h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1583625.png)









